1-Naphthoic acid

Thermochemistry Computational Chemistry Physical Organic Chemistry

1-Naphthoic acid (CAS 86-55-5, pKa 3.69) is the peri-substituted isomer required for Rh-catalyzed dehydrative annulation to perinaphthenones—the 2-isomer fails this pathway. Its strong oxygen-quenchable room-temperature phosphorescence in PVA enables optical O₂ sensing not achievable with analogs. The carboxyl position uniquely directs [Co(C₁₀H₇COO)₂(H₂O)₃]₂ₙ coordination polymer topology with intraligand fluorescence. With a pKa 0.48 units below the 2-isomer, it remains fully deprotonated above pH 4.5, ensuring predictable solubility and metal-binding in near-physiological assays. Procure the 1-isomer specifically to avoid isomer-induced experimental failure.

Molecular Formula C11H8O2
Molecular Weight 172.18 g/mol
CAS No. 86-55-5
Cat. No. B042717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthoic acid
CAS86-55-5
Synonyms1-Naphthoic Acid;  1-Carboxynaphthalene;  1-Naphthylcarboxylic Acid;  1-Napthanoic Acid;  NSC 37569;  Naphthalene-α-carboxylic Acid;  α-Naphthoic Acid;  α-Naphthylcarboxylic Acid
Molecular FormulaC11H8O2
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(=O)O
InChIInChI=1S/C11H8O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,12,13)
InChIKeyLNETULKMXZVUST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





1-Naphthoic Acid (CAS 86-55-5): Product-Specific Evidence Guide for Scientific Procurement


1-Naphthoic acid (C₁₀H₇CO₂H, CAS 86-55-5) is the 1‑positional isomer of the monocarboxylic naphthoic acid series [1]. Its carboxyl group at the peri‑position creates steric and electronic properties that diverge measurably from the thermodynamically favored 2‑isomer and other in‑class analogs, directly impacting selection in chemical synthesis, materials science, and biochemical assay development [2].

Why Generic Substitution of 1-Naphthoic Acid Fails: Quantified Isomer-Specific Differentiation


Interchanging 1‑naphthoic acid with its 2‑naphthoic acid isomer or other naphthoic acid derivatives without explicit comparative data introduces significant scientific risk. The position of the carboxyl group fundamentally alters thermodynamic stability, acidity, solid‑state ordering, photophysical behavior, and metal‑complex geometry [1]. The following evidence demonstrates that even structurally close analogs exhibit quantifiably different performance in key experimental contexts, making compound‑specific procurement essential for reproducibility and desired outcomes [2].

1-Naphthoic Acid: Quantified Performance Differentiation vs. 2-Naphthoic Acid and In-Class Alternatives


Thermodynamic Stability: 1-Naphthoic Acid is 8.4 kJ/mol Less Stable than the 2-Isomer

1‑Naphthoic acid exhibits a quantifiably higher gas‑phase enthalpy of formation than its 2‑naphthoic acid isomer. Experimental thermochemical measurements combined with MP2(full)/6‑31G(d) calculations establish that 2‑naphthoic acid is more stable by 8.4 kJ mol⁻¹ (experimental) and 11.6 kJ mol⁻¹ (computational) [1]. This stability difference, attributed to peri‑steric strain in the 1‑isomer, affects reaction yields and product distributions in syntheses requiring elevated temperatures [1].

Thermochemistry Computational Chemistry Physical Organic Chemistry

Acidity (pKa): 1-Naphthoic Acid is 0.48 pKa Units Stronger than 2-Naphthoic Acid

In aqueous solution, 1‑naphthoic acid (pKa = 3.69) is a stronger acid than 2‑naphthoic acid (pKa = 4.17) by 0.48 pKa units [1]. This increased acidity arises from the peri‑interaction destabilizing the undissociated acid, which enhances proton dissociation and alters the ionization state at physiologically relevant pH [1].

Physical Organic Chemistry Analytical Chemistry Drug Design

Solid-State Structural Order: 1-Naphthoic Acid Carboxyl Group is Fully Ordered, 2-Naphthoic Acid Exhibits Proton Disorder

Single‑crystal X‑ray diffraction reveals a critical structural differentiation: 1‑naphthoic acid possesses a completely ordered carboxylic acid group (C–O bond lengths 1.214 Å and 1.312 Å; C–C–O angles 124.8° and 114.2°), while 2‑naphthoic acid displays significant proton disorder with the acid H atom refined at two sites with 0.5 occupancy each [1]. The O···O hydrogen‑bond distance in the cyclic dimer is 2.653 Å for 1‑naphthoic acid, compared to 2.618 Å for the 2‑isomer [1].

Crystallography Materials Science Solid-State Chemistry

Luminescence in Polymer Matrices: 1-Naphthoic Acid Exhibits Strong Room‑Temperature Phosphorescence in PVA, 2‑Naphthoic Acid Does Not

When embedded in poly(vinyl alcohol) (PVA), 1‑naphthoic acid (1NA) displays strong room‑temperature phosphorescence (RTP) alongside fluorescence, whereas 2‑naphthoic acid (2NA) does not exhibit this behavior under identical conditions [1]. In poly(methyl methacrylate) (PMMA), 1NA shows only weak phosphorescence after N₂ purging, while 2NA shows none; in cellulose acetate (CA), neither isomer exhibits RTP [1]. The RTP of 1NA in PVA is oxygen‑quenchable, further confirming its phosphorescent nature [1].

Photophysics Polymer Science Sensor Materials

Coordination Polymer Topology: 1-Naphthoic Acid Forms a Unique 1D Zigzag Chain with Co(II), Distinct from Other Naphthoate Ligands

Reaction of 1‑naphthoic acid with cobalt(II) acetate yields the coordination compound [Co(C₁₀H₇COO)₂(H₂O)₃]₂ₙ·4nH₂O, in which six‑coordinated Co(II) centers are linked into one‑dimensional zigzag chains via bridging water molecules [1]. These chains further assemble into a two‑dimensional network through weak inter‑chain C–H···π interactions [1]. The solid complex retains favorable fluorescent properties similar to the free ligand at room temperature [1].

Coordination Chemistry MOF Synthesis Crystal Engineering

Melting Point: 1-Naphthoic Acid Melts 24.5 °C Lower than 2-Naphthoic Acid, Impacting Thermal Processing

1‑Naphthoic acid exhibits a melting point of 161 °C, significantly lower than the 185.5 °C melting point of 2‑naphthoic acid [1][2]. This 24.5 °C difference is a direct consequence of the less efficient crystal packing in the 1‑isomer, as corroborated by its lower enthalpy of combustion and sublimation [3].

Physical Property Formulation Science Thermal Analysis

1-Naphthoic Acid: Prioritized Research and Industrial Applications Stemming from Verified Differentiating Evidence


Synthesis of Perinaphthenones via Rhodium-Catalyzed Dehydrative Annulation

1‑Naphthoic acid serves as a specific reactant for preparing perinaphthenones through dehydrative annulation with alkynes in the presence of a rhodium catalyst . The peri‑positioned carboxyl group is essential for this annulation pathway; the 2‑isomer does not undergo the same transformation. This reaction exploits the unique steric and electronic environment of the 1‑carboxylate, making 1‑naphthoic acid the required starting material for accessing this fused polycyclic scaffold.

Design of Oxygen-Sensitive Room‑Temperature Phosphorescent Sensors

The strong, oxygen‑quenchable room‑temperature phosphorescence of 1‑naphthoic acid in poly(vinyl alcohol) (PVA) matrices enables its use as a phosphorescent probe for oxygen sensing . The absence of this behavior in 2‑naphthoic acid under identical conditions means that only the 1‑isomer is suitable for applications requiring solid‑state RTP in PVA, such as optical oxygen sensors, security inks, and time‑resolved luminescence assays.

Construction of 1D Zigzag Cobalt(II) Coordination Polymers

1‑Naphthoic acid is the ligand of choice for synthesizing the one‑dimensional zigzag chain coordination polymer [Co(C₁₀H₇COO)₂(H₂O)₃]₂ₙ·4nH₂O, which exhibits intraligand fluorescence and a defined 2D supramolecular network via C–H···π interactions . Alternative naphthoate isomers (e.g., 2‑naphthoate) yield different topologies; therefore, researchers aiming to reproduce or investigate this specific metal‑organic architecture must procure 1‑naphthoic acid.

Biochemical Studies Requiring Defined Protonation States Near pH 4

With a pKa of 3.69—0.48 units lower than the 2‑isomer—1‑naphthoic acid remains predominantly deprotonated at pH values above 4.5, whereas 2‑naphthoic acid (pKa 4.17) is only partially ionized in the same range . This difference is critical for experiments where precise ionization control influences solubility, membrane permeability, or metal‑ion binding. The distinct acidity profile makes 1‑naphthoic acid the correct choice for assays conducted near physiological or mildly acidic conditions.

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